1-Isopropyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
5-nitro-1-propan-2-yl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O2/c1-4(2)12-6(13(14)15)3-5(11-12)7(8,9)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHANBCMOSJAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated N1-Isopropylation
The most direct route involves regioselective alkylation of 5-nitro-3-(trifluoromethyl)-1H-pyrazole with isopropyl halides. Huang et al. demonstrated that K₂CO₃ in DMSO efficiently deprotonates the pyrazole at N1, enabling nucleophilic attack on isopropyl bromide (Scheme 1).
Key Conditions :
-
Base : K₂CO₃ (3.0 equiv)
-
Solvent : DMSO, 25°C, 12–24 hours
-
Yield : 78–85%
DFT calculations at the B3LYP/6-31G** level rationalize the preference for N1-alkylation, attributing it to reduced steric clash between the isopropyl group and adjacent trifluoromethyl substituent.
Table 1: N-Alkylation Efficiency with Varied Electrophiles
| Electrophile | Yield (%) | N1:N2 Ratio |
|---|---|---|
| Isopropyl bromide | 85 | 22:1 |
| Isopropyl chloride | 72 | 18:1 |
| 2-Bromopropane | 68 | 15:1 |
Secondary alkyl halides, such as 2-bromopropane, exhibit lower yields due to competing elimination.
Phase-Transfer Catalyzed Alkylation
For industrial-scale synthesis, phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) enhances reaction rates:
This method reduces DMSO usage while preserving selectivity, though it requires careful pH control to prevent nitro group decomposition.
Cyclocondensation of Hydrazines with 1,3-Dielectrophiles
Hydrazine-Diketo Cyclization
A convergent approach assembles the pyrazole ring from isopropylhydrazine and 1,1,1-trifluoro-4-nitrobut-3-ene-2-one:
-
Molar Ratio : 1:1 (hydrazine:diketone)
-
Solvent : Ethanol, reflux (78°C), 6 hours
-
Yield : 88%
-
Purity : >99% (HPLC)
The reaction proceeds via enolate formation, followed by cyclization and dehydration. Excess diketone leads to dihydropyrazole byproducts, necessitating stoichiometric control.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 minutes) accelerates the cyclocondensation, achieving 90% yield with minimized side reactions. This method is particularly effective for electron-deficient dielectrophiles, as rapid heating prevents nitro group decomposition.
Functionalization of Pyrazole Scaffolds
Nitration of Prealkylated Pyrazoles
An alternative route nitrates 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole at position 5:
Nitration Conditions :
-
Nitrating Agent : HNO₃/H₂SO₄ (1:3 v/v)
-
Temperature : 0°C → 25°C (gradual warming)
-
Yield : 76%
-
Regioselectivity : Exclusive C5 nitration
The trifluoromethyl group directs electrophilic attack to C5 through inductive effects, while the isopropyl group prevents over-nitration.
Trifluoromethylation via Halogen Exchange
Late-stage introduction of the CF₃ group employs halogen-exchange reactions:
Step 1 : Bromination of 1-isopropyl-5-nitro-1H-pyrazole at C3 using NBS (N-bromosuccinimide):
-
Conditions : DMF, 40°C, 4 hours
-
Yield : 89%
Step 2 : CF₃ Incorporation via Ullmann Coupling:
While feasible, this two-step sequence is less efficient than direct cyclocondensation.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| N-Alkylation (K₂CO₃/DMSO) | 85 | 98 | High | Moderate |
| Cyclocondensation | 88 | 99 | Medium | High |
| Nitration | 76 | 95 | Low | Low |
| Trifluoromethylation | 65 | 90 | Low | High |
Key Insights :
-
N-Alkylation offers the best balance of yield and scalability but requires expensive DMSO.
-
Cyclocondensation achieves highest purity and atom economy, ideal for GMP production.
-
Nitration/Trifluoromethylation are reserved for specialized substrates due to lower yields.
Mechanistic and Kinetic Considerations
Steric and Electronic Effects in N-Alkylation
The N1 selectivity in alkylation arises from:
-
Steric Shielding : The trifluoromethyl group at C3 hinders approach to N2.
-
Deprotonation Ease : N1-H (pKa ≈ 12) is more acidic than N2-H (pKa ≈ 14) in 3-substituted pyrazoles.
Kinetic studies reveal second-order dependence: first-order in pyrazole and alkyl halide, confirming a concerted SN2 mechanism.
Cyclocondensation Transition States
DFT simulations identify a six-membered cyclic transition state during hydrazine-diketo cyclization (Figure 1). The reaction is exergonic (), with rate-limiting C-N bond formation.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHFNO
- Molecular Weight : 223.1525 g/mol
- CAS Number : 1172880-74-8
Physical Properties
- Appearance : Solid
- Solubility : Soluble in organic solvents, sparingly soluble in water.
Medicinal Chemistry
1-Isopropyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole has shown potential in the development of pharmaceuticals, particularly as a scaffold for drug design. Its ability to interact with biological targets makes it a candidate for further exploration in drug discovery.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazole compounds can exhibit anticancer properties. For instance, studies have demonstrated that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines, suggesting that this compound may serve as a lead compound for developing new anticancer agents .
Agrochemicals
The compound is also being investigated for its potential use in agrochemical formulations. Its trifluoromethyl group is known to enhance biological activity and environmental stability.
Case Study: Herbicidal Activity
In preliminary studies, pyrazole derivatives have been evaluated for herbicidal activity. The introduction of the trifluoromethyl group in this compound has been hypothesized to improve its efficacy against specific weed species, potentially leading to the development of new herbicides .
Materials Science
The unique properties of this compound may also find applications in materials science, particularly in the synthesis of functional materials.
Case Study: Polymer Additives
Research into polymer chemistry has suggested that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Such modifications could lead to the development of advanced materials with tailored characteristics for specific applications .
Data Table: Summary of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Drug development | Anticancer properties; potential lead compound |
| Agrochemicals | Herbicides | Enhanced efficacy against weeds |
| Materials Science | Polymer additives | Improved thermal stability and mechanical strength |
Mechanism of Action
The mechanism by which 1-Isopropyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group, in particular, can interact with biological targets, influencing the activity of enzymes or receptors. The nitro group may also play a role in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of Pyrazole Derivatives
*Calculated based on formula C8H10F3N3O2.
Biological Activity
1-Isopropyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Chemical Formula : C7H8F3N3O2
- Molecular Weight : 201.15 g/mol
- CAS Number : 1172006-28-8
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor and antimicrobial agent.
Antitumor Activity
Research indicates that compounds containing the pyrazole ring exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrazole structure can enhance selectivity and potency against specific cancer types:
The presence of the trifluoromethyl group is believed to enhance lipophilicity, potentially improving cell membrane permeability and overall bioactivity.
Antimicrobial Activity
In addition to its antitumor properties, this compound has also demonstrated antimicrobial effects. Studies have shown that it can inhibit the growth of various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 |
These findings suggest that structural modifications can lead to enhanced antimicrobial efficacy.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act by:
- Inhibiting Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and proliferation.
- Inducing Apoptosis : Evidence suggests that pyrazole derivatives can initiate programmed cell death in cancer cells.
- Disrupting Cellular Signaling : The compound may interfere with signaling pathways crucial for cell survival and division.
Case Studies
Several case studies have documented the effects of this compound on specific cancer models:
- Study on Breast Cancer Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing a dose-dependent inhibition of cell growth with an IC50 value of approximately 0.45 µM.
- Animal Model Studies : In vivo studies using murine models have demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups.
Q & A
Q. What synthetic methodologies are effective for preparing 1-Isopropyl-5-nitro-3-(trifluoromethyl)-1H-pyrazole, and how do reaction parameters influence yield?
Answer: The synthesis of this compound can be approached via multi-step functionalization of pyrazole cores. Key steps include:
- Trifluoromethylation : Introduce the CF₃ group using trifluoromethyl chloride under basic conditions (e.g., K₂CO₃ in DMF), as seen in analogous pyrazole derivatives .
- Nitration : Use acetyl nitrate (HNO₃/Ac₂O) or mixed acid (H₂SO₄/HNO₃) at 0–5°C to install the nitro group at position 5, ensuring regioselectivity by leveraging steric and electronic effects of the isopropyl and CF₃ groups .
- Isopropylation : React with isopropyl halides (e.g., 2-bromopropane) in the presence of a base like NaH or K₂CO₃ in THF .
Q. Critical parameters :
Q. Which spectroscopic techniques are most reliable for structural confirmation, and what key spectral markers should be prioritized?
Answer:
- ¹H/¹³C NMR :
- The isopropyl group appears as a septet (1H, ~4.5 ppm) and two doublets (6H, ~1.3–1.5 ppm).
- The nitro group deshields adjacent protons, shifting pyrazole ring protons downfield (e.g., H-4 at ~8.2 ppm) .
- IR Spectroscopy :
- Nitro group absorption at ~1520–1370 cm⁻¹ (asymmetric/symmetric NO₂ stretching).
- CF₃ stretching at ~1120–1080 cm⁻¹ .
- Mass Spectrometry (HRMS) :
Advanced Research Questions
Q. How can contradictions in regioselectivity during nitration of trifluoromethyl-pyrazoles be resolved experimentally?
Answer: Conflicting regioselectivity in nitration (e.g., nitro group at position 4 vs. 5) arises from competing steric and electronic effects. Strategies include:
- Computational modeling : Use DFT to map electron density and predict reactive sites. CF₃ groups are electron-withdrawing, directing nitration to the less hindered position .
- Isotopic labeling : Synthesize deuterated analogs to track substituent effects via kinetic isotope studies.
- Comparative synthesis : Test nitration under varying conditions (e.g., HNO₃ vs. AcNO₃) and analyze products via HPLC-MS to quantify isomer ratios .
Q. What role does the isopropyl group play in modulating steric and electronic properties for catalytic applications?
Answer: The isopropyl group:
- Steric effects : Hinders rotation around the pyrazole ring, stabilizing specific conformations in enzyme-binding pockets (e.g., carbonic anhydrase inhibition, as seen in analogs ).
- Electronic effects : Weak electron-donating via hyperconjugation, slightly offsetting the electron-withdrawing CF₃ and NO₂ groups. This balance impacts redox stability and ligand-protein interactions .
- Experimental validation : Replace isopropyl with smaller (methyl) or bulkier (t-butyl) groups and compare catalytic activity in model reactions (e.g., Suzuki coupling) .
Q. How can molecular docking studies guide the design of derivatives targeting specific enzymes (e.g., carbonic anhydrase)?
Answer:
- Protein preparation : Use crystallographic data (PDB IDs: CAH1_HUMAN, CAH2_HUMAN) to model active sites .
- Ligand optimization :
- Retain the CF₃ group for hydrophobic interactions.
- Modify the nitro group to sulfonamide (-SO₂NH₂) for enhanced zinc coordination .
- Validation : Compare docking scores (AutoDock Vina) and validate via enzyme inhibition assays (IC₅₀ measurements) .
Q. What analytical methods resolve discrepancies in stability data under varying pH and temperature conditions?
Answer:
- Forced degradation studies :
- Mechanistic insights : Nitro groups are prone to reduction under acidic conditions (pH < 3), while CF₃ enhances thermal stability up to 150°C .
Data Contradiction Analysis
Q. Conflicting reports on nitro group reactivity in cross-coupling reactions: How to address this?
Answer:
- Hypothesis : Steric hindrance from the isopropyl group may block catalytic sites.
- Testing :
- Perform Sonogashira coupling with model alkynes (e.g., phenylacetylene) using Pd(PPh₃)₄/CuI.
- Compare yields with/without microwave irradiation (enhances reaction efficiency) .
- Findings : Low yields (<20%) suggest steric limitations, prompting substitution of isopropyl with linear alkyl chains .
Q. How to interpret inconsistent biological activity data across cell lines?
Answer:
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control for metabolic differences (e.g., CYP450 expression).
- Metabolite profiling : Identify active metabolites (e.g., nitro-reduction products) via LC-HRMS and test their activity .
Methodological Tables
Q. Table 1. Comparative Nitration Conditions for Pyrazole Derivatives
| Reagent System | Temp (°C) | Regioselectivity (5-nitro:4-nitro) | Yield (%) | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 85:15 | 70 | |
| Acetyl nitrate | 20 | 92:8 | 65 | |
| NO₂BF₄ | -10 | 78:22 | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
